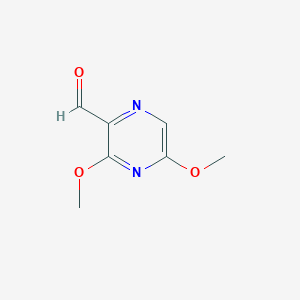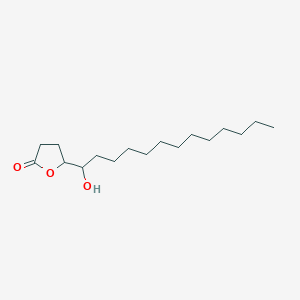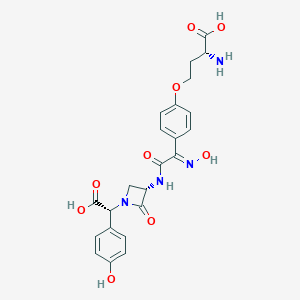
3,5-Dimethoxypyrazine-2-carbaldehyde
Descripción general
Descripción
3,5-Dimethoxypyrazine-2-carbaldehyde is a chemical compound with the CAS Number: 136866-38-1. It has a molecular weight of 168.15 and its IUPAC name is 3,5-dimethoxy-2-pyrazinecarbaldehyde .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethoxypyrazine-2-carbaldehyde is represented by the linear formula C7H8N2O3 . The InChI code for this compound is 1S/C7H8N2O3/c1-11-6-3-8-5(4-10)7(9-6)12-2/h3-4H,1-2H3 .
Physical And Chemical Properties Analysis
3,5-Dimethoxypyrazine-2-carbaldehyde is a compound with a molecular weight of 168.15 .
Aplicaciones Científicas De Investigación
Pyrazine Heterocycles in Medicinal Chemistry
Pyrazine derivatives, including 3,5-Dimethoxypyrazine-2-carbaldehyde, play a crucial role in the development of biologically active compounds. These compounds are significant in medicinal chemistry due to their widespread biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. Pyrazine derivatives are utilized as synthons in organic synthesis, highlighting their importance as templates for combinatorial and medicinal chemistry. The synthesis of pyrazine-appended heterocyclic skeletons often involves condensation followed by cyclization, demonstrating the versatility of pyrazine derivatives in creating heterocyclic systems with potent bioactive properties (Dar & Shamsuzzaman, 2015).
Pyrazines in Food Flavor Chemistry
Pyrazines contribute significantly to the flavor profile of various food products, imparting baking, roasted, and nutty flavors. The control and synthesis of pyrazines via the Maillard reaction are of particular interest in food science, aiming to enhance these desirable flavors. Strategies to control pyrazine generation involve modifying reaction conditions and utilizing emerging technologies to promote the formation of these flavor-enhancing compounds (Yu et al., 2021).
Antioxidant Activity and Chemical Analysis
Pyrazine derivatives are also studied for their antioxidant properties, with methods like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test being used to determine antioxidant activity. These assays, based on spectrophotometry and electrochemical (bio)sensors, provide insights into the antioxidant capacity of complex samples, including those containing pyrazine derivatives (Munteanu & Apetrei, 2021).
High Energy Density Materials
In the field of energy materials, high-nitrogen azine energetic compounds, related to pyrazine derivatives, have been researched for their potential applications. These compounds, including pyrazine energetic derivatives, are explored for their use in propellants, mixed explosives, and gas generators due to their ability to improve burning rates, reduce sensitivity, and enhance detonation performance. This research underscores the broad application prospects of azine energetic compounds (Yongjin & Shuhong, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
3,5-dimethoxypyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-3-8-5(4-10)7(9-6)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIOSQOKVMSFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C(=N1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576995 | |
| Record name | 3,5-Dimethoxypyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxypyrazine-2-carbaldehyde | |
CAS RN |
136866-38-1 | |
| Record name | 3,5-Dimethoxypyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)



![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)

![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)

![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)

![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)